5-(2H-1,3-benzodioxol-5-yl)-3-(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
CAS No.: 1251552-20-1
Cat. No.: VC4748442
Molecular Formula: C19H15N5O3
Molecular Weight: 361.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251552-20-1 |
|---|---|
| Molecular Formula | C19H15N5O3 |
| Molecular Weight | 361.361 |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-3-(5-ethyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C19H15N5O3/c1-2-14-17(21-23-24(14)13-6-4-3-5-7-13)18-20-19(27-22-18)12-8-9-15-16(10-12)26-11-25-15/h3-10H,2,11H2,1H3 |
| Standard InChI Key | KFOMZTGCLJFRAB-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |
Introduction
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic molecule featuring a 1,2,4-oxadiazole ring system, which is known for its diverse biological activities. This compound incorporates a benzodioxole moiety and a triazole ring, both of which are significant in pharmaceutical chemistry due to their potential therapeutic properties.
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions. A common approach might include:
-
Formation of the Oxadiazole Ring: This often involves the condensation of a hydrazide with a suitable carboxylic acid derivative.
-
Introduction of the Triazole Moiety: This could involve a click reaction between an alkyne and an azide, forming the triazole ring.
-
Attachment of the Benzodioxole Group: This might be achieved through a coupling reaction or direct substitution.
Biological Activities
Compounds with oxadiazole and triazole rings have been explored for various biological activities, including:
-
Antimicrobial Properties: Oxadiazoles have shown potential as antimicrobial agents.
-
Anticancer Activities: Some oxadiazole derivatives have demonstrated anticancer properties in preclinical studies.
-
Anti-inflammatory Effects: Triazole-containing compounds have been investigated for their anti-inflammatory potential.
Research Findings
While specific research findings for 5-(2H-1,3-benzodioxol-5-yl)-3-(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole are not available, related compounds have shown promising results in biological assays. For instance, oxadiazole derivatives have been studied for their cytotoxic effects against cancer cell lines, and triazole compounds have been explored for their antiviral and antibacterial activities.
Data Tables
Given the lack of specific data for this compound, a general overview of related compounds can be provided:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Oxadiazoles | Antimicrobial, Anticancer | |
| Triazoles | Antiviral, Antibacterial | |
| Benzodioxoles | Various therapeutic potentials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume